ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate
Description
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate is a fluorinated organic compound with the molecular formula C9H6F5NO2. This compound is notable for its unique structure, which includes multiple fluorine atoms attached to both the pyridine ring and the acetate moiety. Fluorinated compounds like this one are of significant interest in various fields of research due to their unique chemical properties, such as increased metabolic stability and altered electronic characteristics.
Properties
CAS No. |
2731008-28-7 |
|---|---|
Molecular Formula |
C9H6F5NO2 |
Molecular Weight |
255.1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5,6-trifluoropyridine and ethyl difluoroacetate.
Reaction Conditions: A common synthetic route involves the nucleophilic substitution reaction where the ethyl difluoroacetate reacts with 3,5,6-trifluoropyridine in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Solvent: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic attack.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 50°C to 100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although the presence of multiple fluorine atoms may influence the reactivity.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium hydroxide (KOH) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while hydrolysis would produce the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: It can be used in the development of agrochemicals and materials science for creating polymers with specific properties.
Mechanism of Action
The mechanism by which ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate exerts its effects depends on its application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl difluoroacetate: Lacks the pyridine ring but shares the difluoroacetate moiety.
3,5,6-Trifluoropyridine: Contains the trifluoropyridine ring but lacks the difluoroacetate group.
Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate: Similar structure but without the additional fluorine atoms on the pyridine ring.
Uniqueness
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate is unique due to the combination of multiple fluorine atoms on both the pyridine ring and the acetate moiety. This structural feature imparts distinct electronic properties and reactivity, making it valuable for specific applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
